

(S)-(+)-Ascochin: A Fungal Metabolite from the Endophytic Fungus *Ascochyta* sp.

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Compound of Interest

Compound Name: (S)-(+)-Ascochin

Cat. No.: B1284208

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(An In-depth Technical Guide)

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Abstract

(S)-(+)-Ascochin is a bioactive isocoumarin derivative, a class of natural products known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and isolation of **(S)-(+)-Ascochin**. Detailed experimental protocols for the extraction and characterization of this fungal metabolite are presented, along with a summary of its physicochemical and biological properties. Furthermore, this guide illustrates the general biosynthetic pathway for isocoumarin derivatives in fungi, providing context for the formation of **(S)-(+)-Ascochin**. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, mycology, and drug development.

Discovery and Natural Sources

(S)-(+)-Ascochin was first reported as a novel metabolite isolated from an endophytic fungus, *Ascochyta* sp.[1][2][3]. This fungus was found living within the plant tissues of *Melilotus dentatus*[1][4]. Endophytic fungi are a significant source of novel bioactive compounds, and the discovery of **(S)-(+)-Ascochin** from this ecological niche highlights their potential for natural product research[5][6].

The absolute configuration of this isocoumarin was determined as (S) through a combination of spectroscopic techniques, including solid-state Circular Dichroism (CD) and Time-Dependent Density Functional Theory (TDDFT) calculations[1].

Table 1: Natural Source of (S)-(+)-Ascochin

Compound Name	(S)-(+)-Ascochin
Natural Source	Endophytic fungus Ascochyta sp.
Host Organism	Melilotus dentatus
Reference	Krohn, K., et al. (2007). Eur. J. Org. Chem., 1123-1129.[1]

Physicochemical Properties

(S)-(+)-Ascochin is an isocoumarin derivative characterized by a dihydroxy-methyl-methylene-oxo-isochromene-carbaldehyde structure[3].

Table 2: Physicochemical Properties of (S)-(+)-Ascochin

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₀ O ₅	[3]
Molecular Weight	234.21 g/mol	[3]
IUPAC Name	(4S)-6,8-dihydroxy-4-methyl-3-methylidene-1-oxo-4H-isochromene-5-carbaldehyde	[3]
Appearance	Solid	[2]
Solubility	Soluble in Dichloromethane, DMSO, and Methanol	[2]
CAS Number	935699-58-4	[2][3]

Experimental Protocols

The following protocols are based on general methodologies for the isolation of secondary metabolites from fungal cultures and specific information reported for **(S)-(+)-Ascochin**[\[1\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#).

Fungal Fermentation and Extraction

- **Fungal Culture:** The endophytic fungus *Ascochyta* sp. is cultured on a suitable solid or liquid medium. For example, rice medium is commonly used for the fermentation of endophytic fungi to induce the production of secondary metabolites[\[5\]](#).
- **Incubation:** The culture is incubated under appropriate conditions of temperature and duration to allow for fungal growth and metabolite production.
- **Extraction:** The fungal biomass and the fermentation broth are extracted with an organic solvent such as ethyl acetate. The mixture is typically shaken or sonicated to ensure efficient extraction. The organic solvent is then separated from the aqueous phase and the fungal mycelia. This process is repeated multiple times to maximize the yield of the crude extract.
- **Concentration:** The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

- **Chromatography:** The crude extract is subjected to chromatographic separation techniques to isolate the individual compounds. This typically involves:
 - **Column Chromatography:** The crude extract is first fractionated using column chromatography on silica gel with a gradient of solvents (e.g., n-hexane/ethyl acetate) of increasing polarity.
 - **Preparative Thin-Layer Chromatography (PTLC):** Fractions containing the target compound are further purified using PTLC.
 - **High-Performance Liquid Chromatography (HPLC):** Final purification is often achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

- Crystallization: The purified **(S)-(+)-Ascochin** can be crystallized from a suitable solvent system to obtain a pure solid compound.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods:

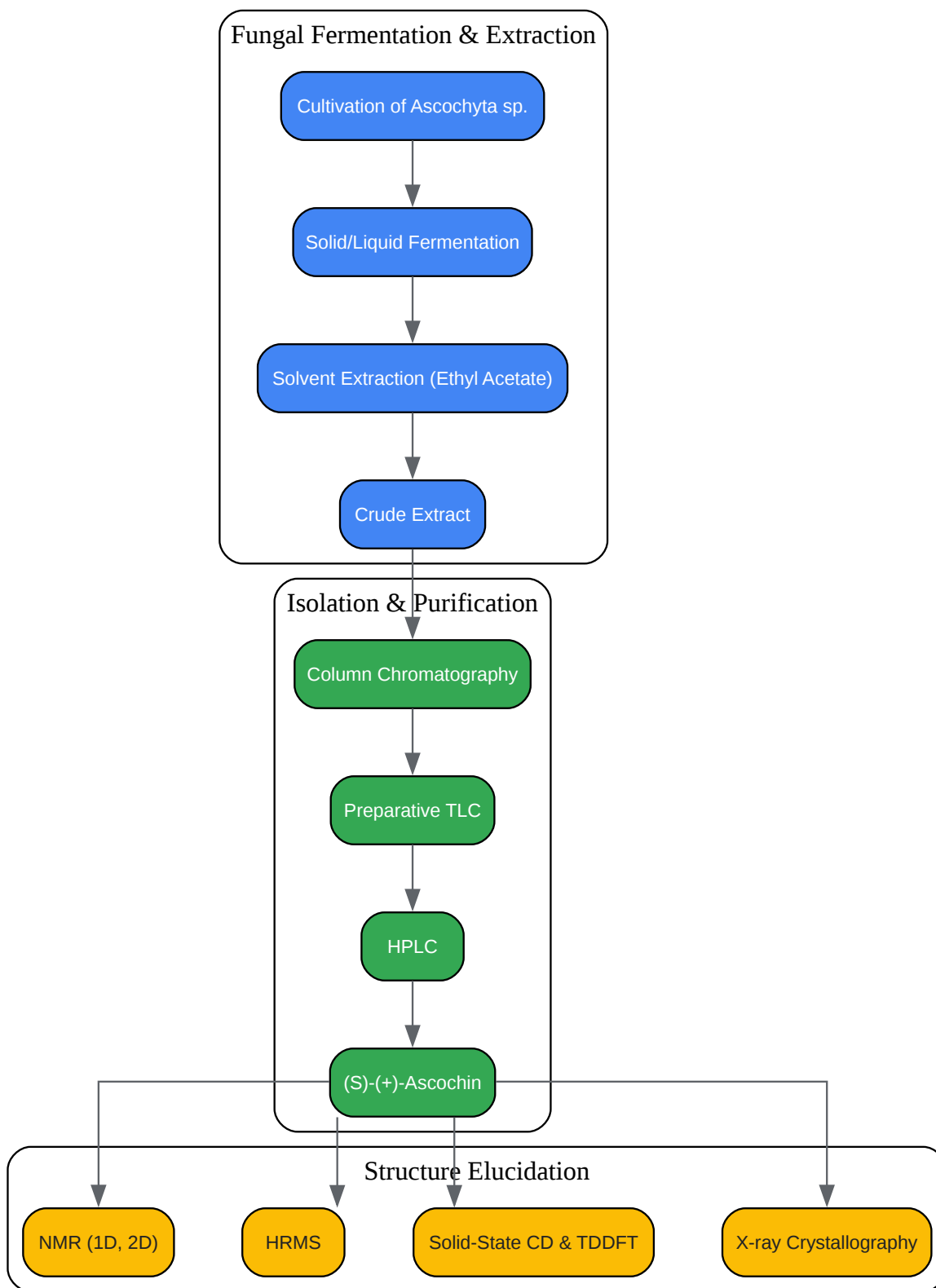
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure and connectivity of the atoms.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
- Circular Dichroism (CD) Spectroscopy: Used in conjunction with theoretical calculations (TDDFT) to determine the absolute stereochemistry of chiral centers[1].
- X-ray Crystallography: Can provide unambiguous determination of the three-dimensional structure and absolute configuration if suitable crystals are obtained.

Biosynthesis

(S)-(+)-Ascochin belongs to the isocoumarin class of compounds, which are biosynthesized via the polyketide pathway in fungi[12][13][14][15][16]. The general biosynthetic pathway involves the following key steps:

- Polyketide Chain Assembly: A polyketide synthase (PKS) enzyme catalyzes the sequential condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.
- Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form the core isocoumarin scaffold.
- Tailoring Reactions: A series of post-PKS modifications, including hydroxylation, methylation, and oxidation, are carried out by tailoring enzymes to produce the final structure of **(S)-(+)-Ascochin**.

Below is a diagram illustrating the general workflow for the isolation and characterization of **(S)-(+)-Ascochin** and a diagram representing the general biosynthetic pathway of isocoumarins.



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Caption: Experimental workflow for the isolation and characterization of **(S)-(+)-Ascochin**.

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Caption: General biosynthetic pathway of isocoumarins in fungi.

Biological Activity

(S)-(+)-Ascochin has been reported to exhibit biological activity. It is active against the bacterium *Bacillus megaterium*, the plant pathogenic fungus *Microbotryum violaceum*, and the alga *Chlorella fusca* in an agar diffusion assay when used at a concentration of 0.5 mg/disc[2].

Table 3: Reported Biological Activities of **(S)-(+)-Ascochin**

Activity	Target Organism	Concentration	Reference
Antibacterial	<i>Bacillus megaterium</i>	0.5 mg/disc	[2]
Antifungal	<i>Microbotryum violaceum</i>	0.5 mg/disc	[2]
Algicidal	<i>Chlorella fusca</i>	0.5 mg/disc	[2]

Conclusion

(S)-(+)-Ascochin represents an interesting bioactive natural product derived from an endophytic fungus. Its unique isocoumarin structure and biological activities make it a subject of interest for further research in drug discovery and development. The methodologies outlined in this guide provide a framework for the isolation, characterization, and study of this and other

related fungal metabolites. Further investigation into its specific biosynthetic pathway and mechanism of action will be crucial for unlocking its full potential.

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